2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which can be adapted to form the pyrrolo[3,2-c]pyridine core . Another approach includes the use of iron powder and acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[3,2-c]pyridines .
Scientific Research Applications
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential as a lead compound in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,2-c]pyridine: Lacks the dimethyl substitution but shares the core structure.
1H-pyrrolo[2,3-b]pyridine: A similar fused ring system with different substitution patterns.
Pyrrolo[3,4-c]pyridine: Another isomer with a different arrangement of the pyrrole and pyridine rings.
Uniqueness
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 6 can enhance its lipophilicity and binding affinity to certain biological targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-9-8(5-10-6)3-7(2)11-9/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXHSSKUXMFDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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